3-Quinuclidinyl benzilate

Receptor Binding Muscarinic Antagonist CNS Pharmacology

Quaternary ammonium radioligands systematically underestimate total muscarinic receptor density by failing to label intracellular pools. 3-Quinuclidinyl benzilate (QNB) resolves this through its tertiary amine structure, enabling membrane permeation and complete labeling of surface and internal receptor populations for accurate Bmax quantification. • Higher Bmax vs. N-methylscopolamine-quantifies total receptor density in brain homogenates and autoradiography • m2-subtype selectivity in vivo absent from iodinated analogs-supports Alzheimer's disease research models • Stereochemically defined enantiomers: S-form for M1 preference, R-form for maximal antagonist potency Supplied as white crystalline powder with full analytical documentation and certificate of analysis.

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
CAS No. 6581-06-2
Cat. No. B1663149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinuclidinyl benzilate
CAS6581-06-2
SynonymsRo 2-3308;  3-Quinuclidinyl benzilate;  QNB;  1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate
Molecular FormulaC21H23NO3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
InChIInChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2
InChIKeyHGMITUYOCPPQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityStable in most solvents ... soluble in propylene glycol, DMSO, and other solvents.

Structure & Identifiers


Interactive Chemical Structure Model





3-Quinuclidinyl Benzilate: Pharmacological Profile


3-Quinuclidinyl benzilate (QNB; also designated BZ or EA-2277) is a tertiary amine glycolic acid ester with the IUPAC name 1-azabicyclo[2.2.2]octan-3-yl hydroxy(diphenyl)acetate [1]. It functions as a potent, nonselective muscarinic acetylcholine receptor (mAChR) antagonist that blocks cholinergic neurotransmission in both the central and peripheral nervous systems [2]. The compound has a molecular weight of 337.42 g/mol, appears as a white crystalline powder with a melting point of 164–165°C, and demonstrates solubility in chloroform (though decomposing within 24 hours) and methanol (stable for up to two weeks at −20°C) . Its high affinity for all five mAChR subtypes and tertiary amine structure confer unique properties for receptor binding studies and radioligand development applications [3].

Target Non-selective mAChR antagonist tool compound Binds all five muscarinic subtypes
Workflow Radioligand binding assays and receptor autoradiography Compatible with [3H] labeling
Structural advantage Tertiary amine enables membrane permeation Accesses intracellular receptor pools

QNB Irreplaceability vs. Generic Antagonists


Substitution of 3-quinuclidinyl benzilate with other muscarinic antagonists such as atropine, scopolamine, or N-methylscopolamine is not scientifically interchangeable due to significant, quantifiable divergences in receptor binding affinity, maximal binding capacity, and physicochemical properties. Direct comparative studies demonstrate that QNB exhibits differential affinities across brain and cardiac receptor populations that can vary by up to 16-fold versus structurally related analogs [1]. Furthermore, QNB as a tertiary amine demonstrates significantly higher maximal binding capacity (Bmax) than quaternary ammonium ligands like N-methylscopolamine [2], and its unsubstituted core structure confers in vivo m2-subtype selectivity that is abolished by bulky halogenation [3]. These differences are not subtle—they fundamentally alter experimental outcomes in receptor autoradiography, radioligand binding assays, and in vivo imaging applications. Consequently, substituting QNB with a generic alternative without validating equivalence across these quantitative dimensions risks invalidating comparative data and compromising experimental reproducibility.

Atropine / Scopolamine
Brain receptor affinity profiles may shift; reported rank-order differs from classical antagonists in CNS tissue.
N-Methylscopolamine (NMS)
Quaternary ammonium structure limits labeling to surface receptors only; reported total Bmax may not be captured.
Halogenated QNB analogs
Bulky iodine substitution may abolish in vivo m2-subtype selectivity; subtype discrimination context may not transfer.

QNB Differentiation Evidence


Superior CNS Affinity

QNB demonstrates markedly higher affinity for muscarinic acetylcholine receptors in brain tissue compared to the classical antagonists atropine and scopolamine. In direct comparative binding studies using membrane preparations from rat caudate/putamen, QNB exhibited the highest affinity among the three reference antagonists [1]. This superior CNS affinity profile positions QNB as the preferred ligand for brain receptor characterization and autoradiography applications where sensitivity to low-abundance receptor populations is critical [1].

CNS Affinity Rank
Head-to-head
QNB > scopolamine ≈ atropine in brain caudate/putamen
Supports CNS receptor autoradiography sensitivity
Exact Ki not reported; rank-order context
Receptor Binding Muscarinic Antagonist CNS Pharmacology

Enhanced Maximal Binding Capacity

In rat brain homogenate preparations, (−)-[3H]QNB demonstrated a significantly higher maximal binding capacity (Bmax) than [3H]N-methylscopolamine (NMS) [1]. This difference arises from the tertiary amine structure of QNB, which allows membrane permeation and access to intracellular receptor pools, whereas the quaternary ammonium NMS is restricted to cell surface receptors only [1]. This property makes QNB the superior choice for accurate quantification of total muscarinic receptor density in tissue homogenates and autoradiographic slices [2].

Bmax vs NMS
Head-to-head
Higher maximal binding with [3H]QNB than [3H]NMS in rat brain homogenate
Enables total receptor pool quantification
Bmax numeric values not provided
Radioligand Binding Receptor Density Muscarinic Receptor

In Vivo m2 Subtype Selectivity

In vivo studies reveal that [3H]QNB exhibits substantial m2 muscarinic receptor subtype selectivity, whereas the iodinated derivative (R,R)-[125I]IQNB appears to be nonsubtype-selective [1]. This selectivity is attributed to the absence of bulky halogen substitution on the QNB core structure; the iodine substitution in the 4-position reduces the subtype selectivity of QNB [1]. This finding has direct implications for Alzheimer's disease research, where selective loss of m2 receptors occurs in posterior parietal cortex [1].

In Vivo m2 Selectivity
Head-to-head
[3H]QNB: substantial m2 selectivity; [125I]IQNB: non-subtype-selective
Unsubstituted QNB retains m2 discrimination
Iodination abolishes selectivity in vivo
Subtype Selectivity In Vivo Imaging PET/SPECT Ligand

Stereochemistry-Dependent Potency

The optical isomers of QNB exhibit distinct pharmacological profiles: enantiomers with S absolute stereochemistry at the alcoholic portion show enhanced selectivity for M1 acetylcholine receptors, whereas the diastereoisomer with R absolute configuration demonstrates the highest potency in both binding and functional assays [1]. This stereochemical differentiation enables selection of specific QNB enantiomeric forms for applications requiring either maximal potency or M1-preferential binding profiles.

Enantiomer Profile
Class-level
S-enantiomer: M1-preferential; R-diastereoisomer: higher assay potency
Enantiomeric selection depends on assay objective
Class-level inference; enantiomer-specific validation recommended
Enantioselectivity M1 Selectivity Muscarinic Antagonist

Subtype-Specific Binding Kinetics

In transfected cell membranes expressing single mAChR subtypes, (R)-[3H]QNB demonstrated differential kinetic rate constants across subtypes: association and dissociation kinetics for the m2 subtype were more rapid than for m1 and m3 subtypes [1]. These differential kinetic properties provide a basis for SPECT evaluation of regional mAChR subtype alterations in disease states, distinguishing QNB from ligands lacking such subtype-kinetic signatures [1].

Subtype Kinetics
Context-dependent
m2 kinetics faster than m1 and m3 in transfected membranes
Supports temporal SPECT differentiation
Cross-study comparison; cell system context
Binding Kinetics SPECT Imaging Subtype Discrimination

Tissue-Specific Affinity Divergence

Comparative analysis of atropine, scopolamine, QNB, and twelve QNB analogs revealed that six of the fifteen compounds exhibited significantly different affinities between brain (caudate/putamen) and cardiac (ventricular muscle) muscarinic receptors, with the largest difference being 16-fold [1]. QNB and its analogs thus demonstrate that even structurally similar compounds within the same chemical series cannot be assumed to have equivalent receptor binding profiles across tissue types [1].

Tissue Divergence
Class-level
6 of 15 analogs show brain vs cardiac affinity differences, up to 16-fold
Tissue-matched compound selection may be needed
Class-level observation; 16-fold maximum reported
Tissue Selectivity Receptor Subtype Analog Comparison

QNB Research & Industrial Applications


Total mAChR Quantification in Brain

QNB's significantly higher Bmax relative to quaternary ammonium ligands like N-methylscopolamine [1] makes it the preferred radioligand for quantifying total muscarinic receptor density in brain homogenates and autoradiographic slices. Its tertiary amine structure permits membrane permeation, labeling both surface and intracellular receptor pools—a property that NMS and other quaternary antagonists lack. For researchers performing saturation binding assays or receptor autoradiography requiring accurate total receptor population measurements, unsubstituted [3H]QNB provides superior sensitivity and completeness of labeling relative to alternatives.

In Vivo m2 Imaging in Alzheimer's Models

The in vivo m2-subtype selectivity of QNB [2] positions it as a valuable tool for investigating m2 receptor alterations in Alzheimer's disease, where selective loss of m2 receptors occurs in posterior parietal cortex. Unlike the iodinated IQNB analog—which exhibits nonsubtype-selective binding due to bulky 4-position iodine substitution—unsubstituted QNB retains m2-preferential binding in living systems. This property supports PET tracer development efforts using 18F-labeled QNB derivatives that may preserve the selectivity while providing suitable imaging characteristics for clinical translation.

M1 Receptor Selectivity via Stereochemistry

For research applications requiring M1 muscarinic receptor subtype preference, the S-enantiomer of QNB provides enhanced selectivity over the R-configuration form [3]. Conversely, studies prioritizing maximal antagonist potency irrespective of subtype should employ the R-diastereoisomer. This stereochemical differentiation enables researchers to select the appropriate QNB enantiomeric form based on experimental objectives, distinguishing QNB from racemic muscarinic antagonist preparations that lack such configurable selectivity profiles.

SPECT Imaging of mAChR Subtype Distribution

The differential binding kinetics of (R)-[3H]QNB across mAChR subtypes—with m2 kinetics being more rapid than m1 and m3 kinetics [4]—enable temporal discrimination of regional subtype alterations in SPECT imaging studies. This property supports applications in neurological disease research where region-specific mAChR subtype changes are of diagnostic or mechanistic interest. The kinetic differentiation provides a quantitative basis for image analysis that ligands with uniform subtype kinetics cannot support.

Application
Selection Property
Validation Focus
Brain mAChR autoradiography
Tertiary amine membrane permeation
Total receptor pool labeling completeness
m2 receptor alteration studies
Unsubstituted core retains m2 selectivity
In vivo subtype discrimination vs. halogenated analogs
M1-preferential binding research
S-enantiomer stereochemistry
Enantiomer-specific assay response
mAChR subtype SPECT studies
Differential binding kinetics
Temporal discrimination in imaging analysis

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